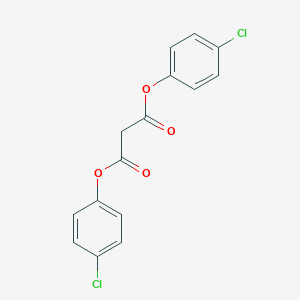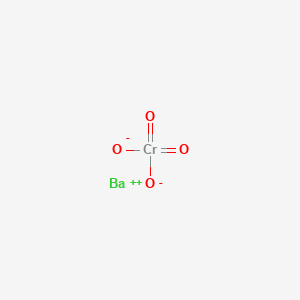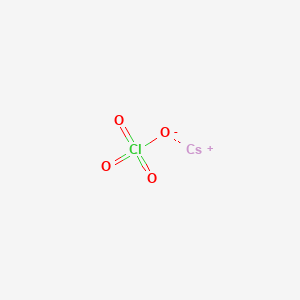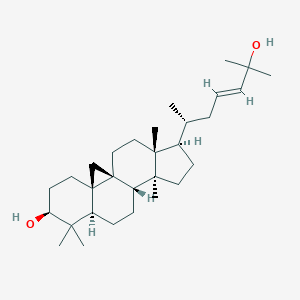![molecular formula C15H11N B076160 3-[(E)-2-Phenylethenyl]benzonitrile CAS No. 14064-35-8](/img/structure/B76160.png)
3-[(E)-2-Phenylethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-Phenylethenyl]benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the class of organic compounds called stilbenes. Stilbene is used in various scientific research applications due to its unique properties and potential benefits.
Wirkmechanismus
Stilbene exerts its effects through several mechanisms of action. One of the main mechanisms is by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Stilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using stilbene in lab experiments is its potential anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, stilbene has anti-inflammatory properties and can be used to treat inflammatory diseases. However, one of the limitations of using stilbene in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on stilbene. One potential direction is the development of new cancer treatments based on stilbene. Additionally, stilbene has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease, so further research in this area is warranted. Another potential direction is the development of new methods for synthesizing stilbene, which could make it easier to work with in lab experiments. Overall, the potential benefits of stilbene make it an exciting area of research for scientists.
Synthesemethoden
Stilbene can be synthesized via several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to produce an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene.
Wissenschaftliche Forschungsanwendungen
Stilbene has been used in various scientific research applications, including in the field of cancer research. Studies have shown that stilbene has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, stilbene has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases. Stilbene has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14064-35-8 |
|---|---|
Produktname |
3-[(E)-2-Phenylethenyl]benzonitrile |
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-[(E)-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-11H/b10-9+ |
InChI-Schlüssel |
CWLWKFGHSCEUQB-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C#N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Synonyme |
3-[(E)-2-Phenylethenyl]benzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




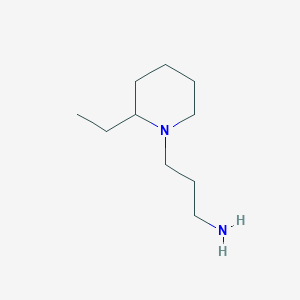

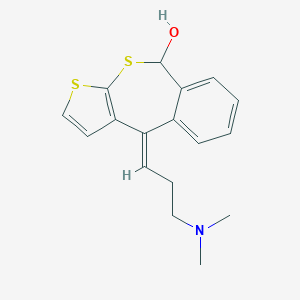
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
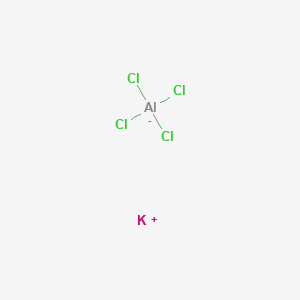
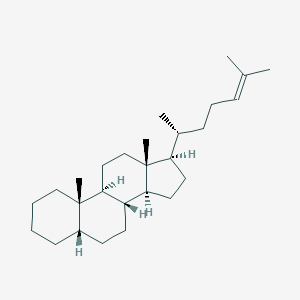

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

